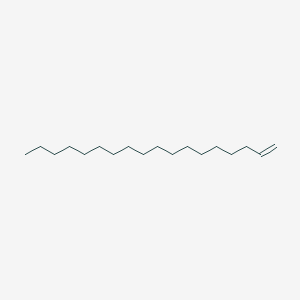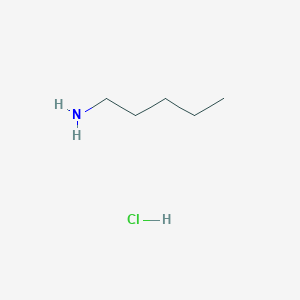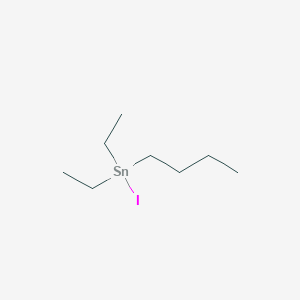![molecular formula C28H16 B091600 Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene CAS No. 191-81-1](/img/structure/B91600.png)
Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene is a complex organic compound with a unique structure. It has attracted the attention of researchers in recent years due to its potential applications in various scientific fields. 11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene.
Wirkmechanismus
The mechanism of action of Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene is not fully understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemische Und Physiologische Effekte
Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene is its unique structure, which makes it a valuable building block for the synthesis of complex organic compounds. However, its complex synthesis method and high cost can be a limitation for lab experiments.
Zukünftige Richtungen
There are several future directions for the research of Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene. One direction is to explore its potential applications in the field of materials science, particularly in the synthesis of novel materials with unique properties. Another direction is to further investigate its mechanism of action and its potential applications in the field of biology, particularly in the study of biological processes. Finally, efforts can be made to develop more efficient and cost-effective synthesis methods for Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene to make it more accessible for research purposes.
Conclusion:
In conclusion, Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene is a complex organic compound with potential applications in various scientific fields. Its unique structure makes it a valuable building block for the synthesis of complex organic compounds, but its complex synthesis method and high cost can be a limitation for lab experiments. Further research is needed to explore its potential applications and to develop more efficient and cost-effective synthesis methods.
Synthesemethoden
The synthesis of Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene is a complex process that involves several steps. The most commonly used method is the Diels-Alder reaction, which involves the reaction of a cyclopentadiene with a dienophile. The reaction is carried out under high pressure and temperature, and the product is purified using chromatography.
Wissenschaftliche Forschungsanwendungen
Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene has potential applications in various scientific fields. In the field of chemistry, it can be used as a building block for the synthesis of complex organic compounds. In the field of materials science, it can be used as a precursor for the synthesis of novel materials with unique properties. In the field of biology, it can be used as a tool for the study of biological processes.
Eigenschaften
CAS-Nummer |
191-81-1 |
|---|---|
Produktname |
Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene |
Molekularformel |
C28H16 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene |
InChI |
InChI=1S/C28H16/c1-3-10-20-18(8-1)16-25-27-22(20)13-6-14-24(27)23-12-5-9-19-15-17-7-2-4-11-21(17)28(25)26(19)23/h1-16H |
InChI-Schlüssel |
ZMEZWZQVJAYSED-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC6=CC=CC=C6C7=C5C4=CC=C7 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=C4C=CC=CC4=C5C3=C2C6=CC=CC7=C6C5=CC=C7 |
Andere CAS-Nummern |
65256-40-8 |
Synonyme |
Dibenzo[a,n]perylene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



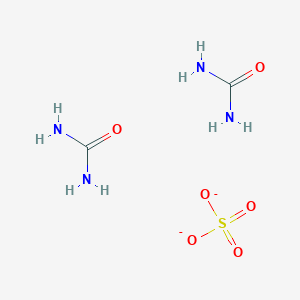
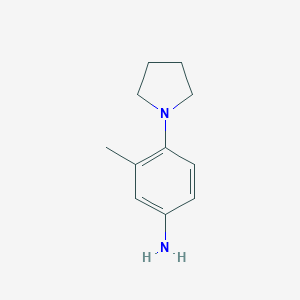
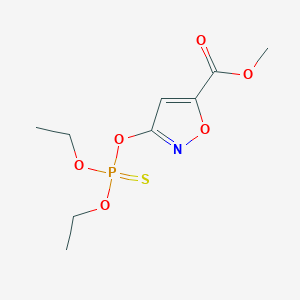
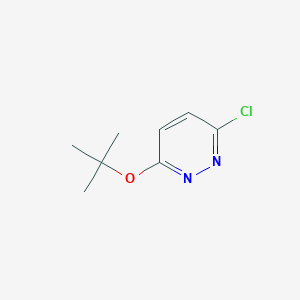

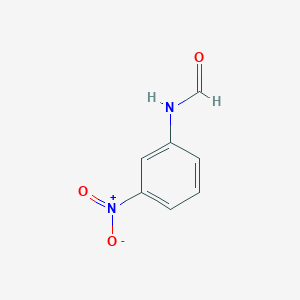
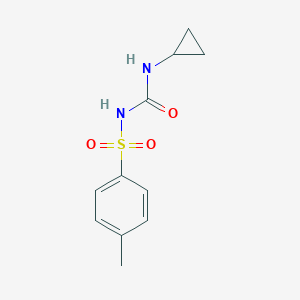
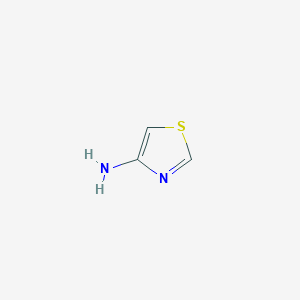

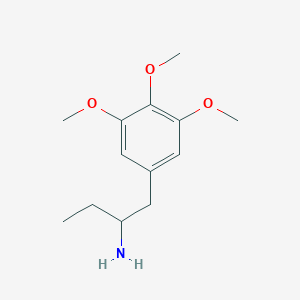
![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
